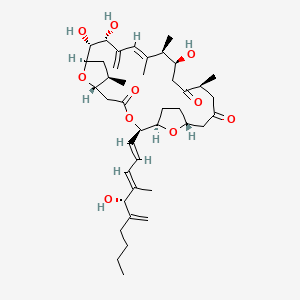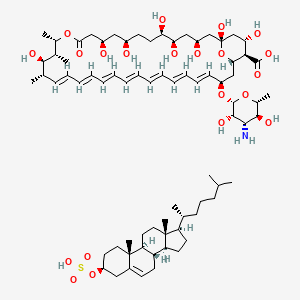
Acyclovir monophosphate
Overview
Description
Acyclovir monophosphate is a derivative of acyclovir, a guanosine analog antiviral drug. It is primarily used in the treatment of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) infections. This compound is formed when acyclovir is phosphorylated by viral thymidine kinase, making it an essential intermediate in the drug’s antiviral activity .
Mechanism of Action
Target of Action
Acyclovir monophosphate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Mode of Action
Acyclovir is converted into this compound by the action of viral thymidine kinase . The monophosphate derivative is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) .
Biochemical Pathways
The biochemical pathway of acyclovir involves its conversion from the monophosphate form to the triphosphate form. This conversion process involves several enzymes, including guanylate kinase and nucleoside diphosphate kinase . The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, leading to termination of the viral DNA chain .
Result of Action
The result of this compound’s action is the inhibition of viral DNA polymerase, which leads to the termination of the viral DNA chain . This prevents the replication of the virus, thereby controlling the infection .
Action Environment
The action of this compound is influenced by the presence of the virus, as the conversion of acyclovir to its monophosphate form is mediated by viral thymidine kinase . Therefore, the drug’s action, efficacy, and stability are likely to be influenced by factors that affect the virus, such as the viral load and the host’s immune response.
Biochemical Analysis
Biochemical Properties
Acyclovir Monophosphate is created when Acyclovir is phosphorylated by a viral-induced thymidine kinase . This process is crucial for Acyclovir’s antiviral activity. The monophosphate form is then further converted into diphosphate and triphosphate forms by cellular enzymes in the infected host cell .
Cellular Effects
This compound, in its triphosphate form, has a higher affinity for viral DNA polymerase than cellular DNA polymerase . This selectivity allows it to exert its antiviral effects with little impact on normal, uninfected cells .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to Acyclovir triphosphate, which inactivates viral DNA polymerase . This inactivation can occur either through the incorporation of Acyclovir triphosphate into the growing viral DNA chain, causing chain termination, or through competition with other bases for viral DNA polymerase, effectively inactivating the enzyme .
Temporal Effects in Laboratory Settings
It is known that Acyclovir, from which this compound is derived, has been used effectively in clinical trials since 1977 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to its diphosphate form by guanylate kinase, and then to its triphosphate form by several enzymes, including nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase .
Subcellular Localization
It is known that this compound and its derivatives are concentrated in infected host cells where the drug exerts its antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acyclovir monophosphate is synthesized from acyclovir through a phosphorylation reaction. The primary synthetic route involves the use of viral thymidine kinase, which selectively phosphorylates acyclovir to form this compound. This reaction occurs intracellularly in virus-infected cells, ensuring specificity and reducing cytotoxicity to uninfected cells .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic phosphorylation of acyclovir using recombinant viral thymidine kinase. This method ensures high specificity and yield. The process is optimized to maintain the stability and activity of the enzyme, as well as the purity of the final product .
Types of Reactions:
Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to form this compound.
Further Phosphorylation: this compound is subsequently phosphorylated by cellular enzymes to form acyclovir diphosphate and then acyclovir triphosphate.
Common Reagents and Conditions:
Reagents: Viral thymidine kinase, cellular kinases (e.g., guanylate kinase, nucleoside diphosphate kinase).
Conditions: Intracellular environment, presence of viral infection to activate thymidine kinase.
Major Products Formed:
Acyclovir Diphosphate: Formed from this compound by guanylate kinase.
Acyclovir Triphosphate: Formed from acyclovir diphosphate by nucleoside diphosphate kinase and other cellular kinases.
Scientific Research Applications
Acyclovir monophosphate has several scientific research applications, including:
Comparison with Similar Compounds
Valacyclovir: A prodrug of acyclovir that is converted to acyclovir in the body.
Famciclovir: Another antiviral drug that is converted to penciclovir in the body.
Uniqueness of Acyclovir Monophosphate: this compound is unique due to its selective activation by viral thymidine kinase, which ensures that it is primarily active in virus-infected cells. This selectivity reduces cytotoxicity to uninfected cells and enhances the therapeutic index of acyclovir .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAJOVOKFATQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984966 | |
| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66341-16-0 | |
| Record name | Acyclovir monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACYCLOVIR PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1664930.png)



![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)



![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)

